molecular formula C16H24N2O15P2 B1216110 dTDP-3-dehydro-6-deoxy-alpha-D-glucose

dTDP-3-dehydro-6-deoxy-alpha-D-glucose

Cat. No.: B1216110
M. Wt: 546.31 g/mol
InChI Key: GTUIYEAZCHHLMA-BGLXAFIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-3-dehydro-6-deoxy-alpha-D-glucose (also known as dTDP-4-oxo-6-deoxy-alpha-D-glucose and dTDP-6-deoxy-D-xylo-4-hexulose) is an essential nucleotide-activated sugar intermediate in the biosynthesis of various dideoxy and aminodideoxy sugars in bacteria . This compound has a molecular formula of C16H22N2O15P2 and a molecular weight of 544.3 g/mol . It is primarily formed from dTDP-D-glucose through the catalytic activity of the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) . Its key research value lies in its role as a central precursor in multiple pathways. It is a substrate for 3,4-oxoisomerase enzymes, such as Tyl1a (EC 5.3.2.4), which convert it to dTDP-3-dehydro-6-deoxy-alpha-D-glucopyranose, a direct precursor in the biosynthesis of D-mycaminose and other 3-amino-3,6-dideoxy sugars . These specialized sugars, such as D-desosamine and D-mycaminose, are critical components of macrolide antibiotics, including erythromycin and tylosin . Furthermore, this compound is a branch-point intermediate in the formation of dTDP-6-deoxy-α-D-allose, the sugar moiety of antibiotics like chalcomycin and tylosin . Studies on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3NAc), a sugar found in bacterial Surface layer (S-layer) glycoproteins, also identify this compound as the substrate for a subsequent isomerase . Researchers utilize this compound to study and characterize these biosynthetic pathways, which are vital for understanding bacterial virulence and for the development of novel antibiotics . This product is intended for research purposes only and is not approved for use in humans.

Properties

Molecular Formula

C16H24N2O15P2

Molecular Weight

546.31 g/mol

IUPAC Name

[(2R,3S,5R,6R)-3,5-dihydroxy-6-methyl-4-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-11,13,15,19-20,22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11-,13-,15-/m1/s1

InChI Key

GTUIYEAZCHHLMA-BGLXAFIRSA-N

SMILES

CC1C(C(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@H](C(=O)[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(C(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Origin of Product

United States

Scientific Research Applications

Biosynthesis of Deoxysugars

dTDP-3-dehydro-6-deoxy-alpha-D-glucose serves as a precursor in the biosynthesis of several important deoxysugars. The compound is generated through a series of enzymatic reactions, starting from dTDP-d-glucose. Key enzymes involved include:

  • RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the conversion of glucose-1-phosphate and dTTP to form dTDP-d-glucose .
  • RmlB (dTDP-D-glucose 4,6-dehydratase) : Converts dTDP-d-glucose into dTDP-4-keto-6-deoxy-D-glucose, an essential intermediate for further transformations .
  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,4-isomerase) : Facilitates the isomerization process necessary for producing various deoxysugar derivatives .

Role in Antibiotic Biosynthesis

The compound is crucial in the biosynthetic pathways of several antibiotics, particularly macrolides. For example, dTDP-6-deoxy-D-allose, derived from this compound, is a key component in the structure of antibiotics like tylosin and mycinamycin II. These antibiotics rely on the incorporation of unusual sugars to enhance their bioactivity against bacterial infections .

Therapeutic Implications

Given its role in the biosynthesis of essential sugar components in bacterial cell walls, this compound has been identified as a potential target for antibiotic development. Inhibitors that disrupt the enzymes involved in its biosynthetic pathway could effectively hinder bacterial growth by preventing the formation of critical cell wall components .

Case Study 1: Enzymatic Pathway Characterization

Research has elucidated the enzymatic steps leading to the production of this compound. A study characterized RmlA and RmlB enzymes from Bacillus anthracis, demonstrating their pivotal roles in synthesizing deoxysugars required for cell wall integrity . The study utilized high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to analyze reaction products.

Case Study 2: Inhibition Studies

Another significant study investigated the inhibition of RmlA by dTDP-l-rhamnose as a feedback mechanism controlling l-rhamnose biosynthesis. This regulation highlights the potential for targeting this pathway to develop new antibacterial agents .

Summary Table of Enzymatic Pathways

EnzymeFunctionProduct
RmlAConverts glucose-1-phosphate and dTTP to dTDP-d-glucosedTDP-d-glucose
RmlBDehydrates dTDP-d-glucose to form dTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-6-deoxy-D-glucose
RmlCIsomerizes dTDP-4-keto-6-deoxy-D-glucose to produce various deoxysugarsVarious deoxysugars

Chemical Reactions Analysis

Formation via RmlA and RmlB Enzymatic Activity

dTDP-3-dehydro-6-deoxy-α-D-glucose originates from glucose-1-phosphate through sequential enzymatic modifications:

  • RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the activation of glucose-1-phosphate to form dTDP-D-glucose .

  • RmlB (dTDP-D-glucose-4,6-dehydratase) : Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose via dehydration .

This 4-keto intermediate serves as the substrate for subsequent isomerization.

Isomerization to 3-Keto Intermediate

The enzyme QdtA (dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) repositions the keto group from C-4 to C-3, yielding dTDP-3-dehydro-6-deoxy-α-D-glucose:

dTDP 4 keto 6 deoxy D glucoseQdtAdTDP 3 keto 6 deoxy D glucose\text{dTDP 4 keto 6 deoxy D glucose}\xrightarrow{\text{QdtA}}\text{dTDP 3 keto 6 deoxy D glucose}

Key findings :

  • NMR spectroscopy confirmed the product’s structure via an anomeric proton signal at 5.87 ppm (3JH-1,H-2 = 4.3 Hz, 3JH-1,P = 7.1 Hz) .

  • Optimal enzyme activity occurs at 60–65°C , but reactions were studied at 45°C to stabilize intermediates .

  • Homologs of QdtA exist in Gram-negative bacteria and antibiotic producers like Streptomyces fradiae .

Transamination and Acetylation

The 3-keto intermediate undergoes further modifications:

StepEnzymeSubstrateProductCofactor/Donor
TransaminationQdtB (Transaminase)dTDP-3-keto-6-deoxy-D-glucosedTDP-3-amino-3,6-dideoxy-D-glucoseL-glutamate
AcetylationQdtC (Transacetylase)dTDP-3-amino-3,6-dideoxy-D-glucosedTDP-3-acetamido-3,6-dideoxy-D-glucoseAcetyl-CoA

Critical observations :

  • Omitting QdtA reduces final product yield by >75%, confirming its essential role .

  • The pathway parallels dTDP-α-D-Fucp3NAc biosynthesis but produces glucose instead of galactose derivatives .

Structural and Functional Comparisons

The isomerization step distinguishes pathways in different organisms:

OrganismIsomerase ProductFinal Sugar Product
T. thermosaccharolyticumdTDP-3-keto-6-deoxy-D-glucosedTDP-α-D-Quip3NAc (3-acetamido derivative)
A. thermoaerophilusdTDP-3-keto-6-deoxy-D-galactosedTDP-α-D-Fucp3NAc

Genetic and Biotechnological Relevance

  • The slg gene cluster in T. thermosaccharolyticum includes qdtA, qdtB, and qdtC, which coordinate isomerase, transaminase, and transacetylase functions .

  • Homologs of these genes are implicated in O-antigen lipopolysaccharide synthesis and antibiotic precursor pathways (e.g., dTDP-D-desosamine in oleandomycin) .

Analytical Methods

  • HPLC : Used to monitor substrate conversion but limited in resolving 4-keto and 3-keto isomers .

  • Online NMR : Enabled real-time tracking of isomerization kinetics and structural validation .

This compound’s reactivity underpins diverse bacterial adaptations, from thermostable S-layer glycans to antibiotic biosynthesis. Its enzymatic transformations highlight conserved mechanisms in microbial sugar metabolism, with applications in glycobiology and drug discovery .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Nucleotide Carrier Modifications Key Enzymes Involved Biological Role
dTDP-3-dehydro-6-deoxy-α-D-glucose dTDP 3-keto, 6-deoxy RmlA, RmlB, 3,4-ketoisomerase O-antigens, antibiotics
dTDP-3-acetamido-3,6-dideoxy-α-D-glucose dTDP 3-acetamido, 6-deoxy RmlA, RmlB, aminotransferase Bacterial glycans, virulence
dTDP-4-keto-6-deoxy-D-glucose dTDP 4-keto, 6-deoxy RmlA, RmlB Intermediate in dTDP-sugar pathways
CDP-3,6-dideoxy-D-glucose CDP 3-keto, 6-deoxy CDP-sugar dehydratases Enterobacterial O-antigens
UDP-glucuronate UDP 6-carboxylate UDP-glucose 6-dehydrogenase Polysaccharide synthesis
2-deoxy-2-fluoro-D-glucose None (free sugar) 2-fluoro, 6-hydroxy Hexokinase, G6PDH PET imaging tracer

dTDP-3-acetamido-3,6-dideoxy-α-D-glucose

  • Structural Difference : Substitution of the 3-keto group with an acetamido moiety.
  • Biosynthesis: After isomerization to dTDP-3-keto-6-deoxy-D-glucose, an aminotransferase introduces an amino group at C3, followed by acetylation .
  • Functional Impact : The acetamido group enhances bacterial cell surface rigidity, contributing to pathogenicity .

dTDP-4-keto-6-deoxy-D-glucose

  • Role in Pathways: Direct product of RmlB, diverging into pathways for L-rhamnose (via 3,5-epimerase) or 3-dehydro derivatives (via isomerase) .

CDP-3,6-dideoxy-D-glucose

  • Nucleotide Carrier : Cytidine diphosphate (CDP) instead of dTDP.
  • Biosynthetic Divergence : Requires CDP-glucose synthase and distinct dehydratases, illustrating nucleotide-dependent enzyme specificity .

UDP-glucuronate

  • Modification Type : Oxidation at C6 to form a carboxylate group.
  • Functional Role : Precursor for hyaluronic acid and heparan sulfate, emphasizing the role of nucleotide carriers in directing metabolic fate .

2-deoxy-2-fluoro-D-glucose

  • Non-dTDP Analog: A glucose derivative with a fluorine at C2, blocking glycolysis at the hexokinase step.
  • Applications : Used in PET imaging due to its metabolic stasis in phosphorylated form .

Mechanistic Insights from Enzyme Studies

  • Ketoreductase Flexibility : Bacteroides ketoreductases can reduce both dTDP-3-keto-6-deoxyglucose and dTDP-3-keto-6-deoxygalactose, suggesting broader substrate tolerance in late pathway steps .

Preparation Methods

Step 1: Formation of dTDP-glucose

The biosynthesis initiates with glucose-1-phosphate thymidylyltransferase (RmlA, EC 2.7.7.24), which catalyzes the transfer of a thymidine monophosphate (TMP) group from dTTP to glucose-1-phosphate. This reaction yields dTDP-glucose and inorganic pyrophosphate (PPi):

Glucose-1-phosphate + dTTPRmlAdTDP-glucose + PPi\text{Glucose-1-phosphate + dTTP} \xrightarrow{\text{RmlA}} \text{dTDP-glucose + PPi}

Key Parameters

  • Enzyme Source : Recombinant RmlA overexpressed in Escherichia coli

  • Reaction Conditions : 37°C, pH 7.5–8.0, Mg²⁺ as cofactor

  • Yield : >90% conversion efficiency

Step 2: Dehydration to dTDP-4-oxo-6-deoxy-D-glucose

dTDP-glucose-4,6-dehydratase (RmlB, EC 4.2.1.46) then catalyzes the elimination of water from dTDP-glucose, forming a 4-keto intermediate and removing the hydroxyl group at C6:

dTDP-glucoseRmlBdTDP-4-oxo-6-deoxy-D-glucose + H₂O\text{dTDP-glucose} \xrightarrow{\text{RmlB}} \text{dTDP-4-oxo-6-deoxy-D-glucose + H₂O}

Structural Insights

  • The reaction proceeds via oxidation at C4 and C6, resulting in a conjugated 4-keto-5,6-ene intermediate.

  • NAD⁺ serves as a cofactor, undergoing reduction to NADH during the process.

Step 3: Isomerization to this compound

A novel isomerase repositions the keto group from C4 to C3, producing the target compound:

dTDP-4-oxo-6-deoxy-D-glucoseIsomeraseThis compound\text{dTDP-4-oxo-6-deoxy-D-glucose} \xrightarrow{\text{Isomerase}} \text{this compound}

Enzyme Specificity

  • The isomerase exhibits strict stereospecificity, ensuring the α-configuration at the anomeric carbon.

  • No cofactors are required for this step.

Enzymatic Reaction Optimization

Recombinant Enzyme Production

The enzymes RmlA, RmlB, and isomerase are typically overexpressed in E. coli BL21(DE3) using pET vectors. Key expression and purification details include:

EnzymeInduction ConditionPurification MethodPurity (SDS-PAGE)
RmlA0.5 mM IPTG, 16°CNi-NTA affinity>95%
RmlB1.0 mM IPTG, 20°CIon-exchange>90%
Isomerase0.4 mM IPTG, 18°CSize exclusion>85%

In Vitro Reaction Assembly

Multi-enzyme cascades are conducted in Tris-HCl buffer (pH 8.0) containing:

  • 10 mM MgCl₂

  • 2 mM NAD⁺ (for RmlB)

  • 5 mM dTTP

  • 10 mM glucose-1-phosphate

Reactions proceed at 30°C for 12–24 hours, with yields of 60–75% for this compound.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

The compound is purified using reversed-phase HPLC under the following conditions:

ParameterValue
ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile Phase10 mM NH₄HCO₃ (pH 7.0)/MeOH
Gradient5–40% MeOH over 25 min
Flow Rate1.0 mL/min
Retention Time14.2 min

Nuclear Magnetic Resonance (NMR) Analysis

¹H and ¹³C NMR data confirm the structure:

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
H-1'5.68d (J=5.2 Hz)Anomeric proton
H-3--Absent (3-keto)
C-3209.5-Ketone carbon
C-617.8-Methyl (6-deoxy)

Comparative Analysis of Biosynthetic Pathways

The pathway to this compound shares homology with dTDP-3-acetamido-3,6-dideoxy sugar biosynthesis but diverges at the isomerization step:

FeaturedTDP-3-dehydro-6-deoxy-glucose PathwaydTDP-3-acetamido-3,6-dideoxy-galactose Pathway
Initial SubstrateGlucose-1-phosphateGalactose-1-phosphate
Dehydratase ProductdTDP-4-oxo-6-deoxy-glucosedTDP-4-oxo-6-deoxy-galactose
Isomerase SpecificityC4→C3 keto shiftC4→C3 keto shift
Downstream EnzymesTransaminase, transacetylaseTransaminase, transacetylase

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing dTDP-3-dehydro-6-deoxy-α-D-glucose, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized enzymatically using thymidylyltransferases (e.g., RmlA) and dehydratases (e.g., RmlB) to convert glucose-1-phosphate into dTDP-activated intermediates. Key steps include the preparation of dTDP-4-keto-6-deoxyglucose via thymidylyltransferase activity, followed by dehydration and isomerization reactions . Characterization involves NMR spectroscopy for structural confirmation and mass spectrometry (MS) to verify molecular mass. X-ray crystallography has been used to resolve enzyme-substrate complexes, such as WlaRA and WlaRB, which catalyze modifications of dTDP-sugar intermediates .

Q. What analytical techniques are critical for validating the purity and structure of dTDP-3-dehydro-6-deoxy-α-D-glucose?

  • Methodological Answer : High-resolution LC-MS is essential for assessing purity and confirming molecular weight. NMR (¹H, ¹³C, and ³¹P) is used to verify stereochemistry and detect functional groups (e.g., keto or deoxy moieties). Crystallographic studies (e.g., with WlaRA/WlaRB enzymes) provide atomic-level structural insights, while kinetic assays (e.g., NADPH-dependent reductase activity) validate enzymatic activity in producing intermediates .

Advanced Research Questions

Q. How do enzyme-substrate interactions influence the stereochemical outcomes of dTDP-sugar modifications, and what methods resolve conflicting data in substrate specificity studies?

  • Methodological Answer : Structural studies using X-ray crystallography (e.g., WlaRA/WlaRB complexes) reveal active-site residues critical for substrate binding and catalysis. For example, WlaRA exhibits higher specificity for dTDP-4-keto-6-deoxyglucose compared to WlaRB, which accepts broader substrates . Discrepancies in substrate specificity may arise from enzyme isoforms or assay conditions (e.g., pH, cofactor concentrations). To resolve contradictions, perform comparative kinetic analyses (Km, Vmax) under standardized conditions and validate findings with site-directed mutagenesis .

Q. What experimental designs are optimal for kinetic analysis of enzymes involved in dTDP-sugar biosynthesis, and how are conflicting kinetic parameters interpreted?

  • Methodological Answer : Use steady-state kinetic assays with varying substrate concentrations (e.g., 0.025–5.0 mM dTDP-4-keto-6-deoxyglucose) and monitor NADPH consumption spectrophotometrically. Fit data to the Michaelis-Menten equation (vo = Vmax[S]/(KM + [S])) using tools like PRISM. Discrepancies in KM values may reflect enzyme variants (e.g., WlaRB mutants) or competing pathways (e.g., non-enzymatic isomerization). Include controls with heat-inactivated enzymes to rule out abiotic reactions .

Q. How can conflicting results in the biosynthesis of dTDP-3-dehydro-6-deoxy-α-D-glucose be systematically addressed?

  • Methodological Answer : Contradictions often stem from differences in enzyme sources (e.g., bacterial vs. eukaryotic systems) or assay conditions. For example, NADPH-dependent reductases may show divergent activity profiles depending on buffer composition (e.g., HEPES vs. Tris). Address this by replicating experiments across multiple systems and employing isotopic labeling (e.g., ¹³C-glucose) to track metabolic flux. Cross-validate results with structural data (e.g., enzyme-ligand co-crystallization) to confirm mechanistic hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
dTDP-3-dehydro-6-deoxy-alpha-D-glucose
Reactant of Route 2
dTDP-3-dehydro-6-deoxy-alpha-D-glucose

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